5-({[2-(2-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-({[2-(2-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both thiazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[2-(2-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-methylphenylamine with carbon disulfide and bromine in the presence of a base such as sodium hydroxide.
Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by the cyclization of thiosemicarbazide with carbon disulfide under acidic conditions.
Coupling of the Two Rings: The final step involves the coupling of the thiazole and thiadiazole rings through a thioether linkage. This can be achieved by reacting the thiazole derivative with the thiadiazole derivative in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms in the thiadiazole ring, potentially leading to the formation of amines.
Substitution: The aromatic ring in the thiazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the thiazole ring.
Scientific Research Applications
Medicinal Chemistry: Due to its heterocyclic structure, it may exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Material Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-({[2-(2-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs. The exact molecular targets and pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2-methylphenyl)-1,3-thiazole: Shares the thiazole ring but lacks the thiadiazole moiety.
1,3,4-thiadiazole-2-amine: Contains the thiadiazole ring but lacks the thiazole moiety.
5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
The uniqueness of 5-({[2-(2-Methylphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine lies in its combined thiazole and thiadiazole rings, which may confer distinct biological activities and chemical reactivity compared to compounds containing only one of these rings.
Properties
IUPAC Name |
5-[[2-(2-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S3/c1-8-4-2-3-5-10(8)11-15-9(6-18-11)7-19-13-17-16-12(14)20-13/h2-6H,7H2,1H3,(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQHZOBFGDTHNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CSC3=NN=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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